molecular formula C15H28O2 B12288235 5-Tetradecenoic acid, methyl ester, (E)-

5-Tetradecenoic acid, methyl ester, (E)-

Cat. No.: B12288235
M. Wt: 240.38 g/mol
InChI Key: WAFYJSDEQGSUTH-ZHACJKMWSA-N
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Description

5-Tetradecenoic acid, methyl ester, (E)- is an organic compound with the molecular formula C15H28O2. It is a methyl ester derivative of tetradecenoic acid, characterized by the presence of a double bond in the E-configuration (trans-configuration). This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tetradecenoic acid, methyl ester, (E)- typically involves the esterification of tetradecenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of 5-Tetradecenoic acid, methyl ester, (E)- follows a similar esterification process but is optimized for large-scale operations. This involves the use of continuous reactors and efficient separation techniques to isolate the desired product. The process is designed to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5-Tetradecenoic acid, methyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) is used for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Epoxides: and from oxidation reactions.

    Alcohols: from reduction reactions.

  • Various esters and amides from substitution reactions.

Scientific Research Applications

5-Tetradecenoic acid, methyl ester, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a component of biological membranes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 5-Tetradecenoic acid, methyl ester, (E)- involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also act as a precursor for the synthesis of bioactive molecules, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl tetradecanoate: Similar in structure but lacks the double bond.

    Methyl myristate: Another methyl ester of a fatty acid, used in similar applications.

    Methyl palmitate: A longer-chain methyl ester with different physical properties.

Uniqueness

5-Tetradecenoic acid, methyl ester, (E)- is unique due to the presence of the double bond in the E-configuration, which imparts distinct chemical reactivity and physical properties compared to its saturated counterparts. This makes it valuable in specific applications where these properties are desired.

Properties

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

methyl (E)-tetradec-5-enoate

InChI

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3/b11-10+

InChI Key

WAFYJSDEQGSUTH-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCC(=O)OC

Canonical SMILES

CCCCCCCCC=CCCCC(=O)OC

Origin of Product

United States

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